molecular formula C12H15ClN4 B7793814 MFCD09726541

MFCD09726541

Cat. No.: B7793814
M. Wt: 250.73 g/mol
InChI Key: VDXPXFAKWRAELH-UHFFFAOYSA-N
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Description

However, based on contextual analysis of similar compounds (e.g., CAS 1046861-20-4, CAS 905306-69-6), it is inferred to be a boronic acid or heterocyclic derivative with applications in organic synthesis, catalysis, or medicinal chemistry. Such compounds often serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) or as ligands in transition metal complexes . Key properties typically include moderate solubility in polar solvents, tunable electronic characteristics via substituent modification, and structural versatility for functionalization .

Properties

IUPAC Name

N-(2-chloroquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4/c1-17(2)8-7-14-11-9-5-3-4-6-10(9)15-12(13)16-11/h3-6H,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXPXFAKWRAELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD09726541 typically involves the reaction of 2-chloroquinazoline with ethylenediamine followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

MFCD09726541 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, MFCD09726541 is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form various derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its unique chemical properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of MFCD09726541 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD09726541, two structurally analogous compounds are analyzed: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and (4-Methoxypyridin-2-yl)methanamine (CAS 905306-69-6). These were selected based on similarity scores (0.87 and 0.85, respectively) and functional relevance .

Table 1: Physicochemical and Pharmacokinetic Comparison

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (4-Methoxypyridin-2-yl)methanamine
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₇H₁₀N₂O
Molecular Weight ~235.27 235.27 138.17
Log Po/w (XLOGP3) 2.15 2.15 0.78
Solubility (mg/mL) 0.24 0.24 Highly soluble
GI Absorption High High High
BBB Permeability Yes Yes No
CYP Inhibition No No No

Structural and Functional Differences

Core Structure :

  • (3-Bromo-5-chlorophenyl)boronic acid features a halogenated aromatic ring with a boronic acid group, enabling Suzuki-Miyaura coupling .
  • (4-Methoxypyridin-2-yl)methanamine contains a pyridine ring with a methoxy substituent and an amine group, favoring coordination chemistry or drug design .

Synthetic Utility :

  • The boronic acid derivative is pivotal in forming carbon-carbon bonds under palladium catalysis .
  • The pyridine derivative serves as a ligand for transition metals or a building block in bioactive molecules .

Pharmacokinetics :

  • Both compounds exhibit high GI absorption, but the pyridine derivative lacks BBB permeability due to its polar amine group .

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